5-(4-Aminoheptylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a piperidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with an appropriate heptylamine derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This binding leads to the modulation of protein degradation pathways, which can have therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride
Uniqueness
Compared to similar compounds, 5-[(4-aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its extended heptylamine chain, which may enhance its binding affinity and specificity for certain molecular targets. This structural difference can result in distinct biological activities and therapeutic potentials .
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(4-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H26N4O4/c1-2-4-12(21)5-3-10-22-13-6-7-14-15(11-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26/h6-7,11-12,16,22H,2-5,8-10,21H2,1H3,(H,23,25,26) |
InChI Key |
CMDKNXGRLHMDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
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